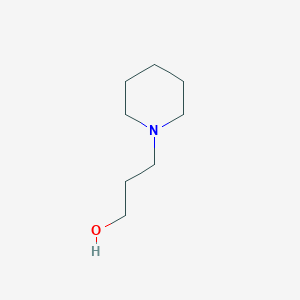

1-Piperidinepropanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66531. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRXAFVBCHEMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146207 | |

| Record name | Piperidine-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-58-5 | |

| Record name | 1-Piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Piperidinepropanol (CAS 104-58-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-Piperidinepropanol (CAS 104-58-5), a versatile building block in pharmaceutical and chemical research.

Core Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a piperidine ring linked to a propanol group.[1][2] This bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable intermediate in organic synthesis.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 104-58-5 | [3] |

| Molecular Formula | C₈H₁₇NO | [2][3] |

| Molecular Weight | 143.23 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 94-95 °C at 0.5 mmHg | [3] |

| Density | 0.944 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4775 | [3] |

| Flash Point | 208 °F (97.8 °C) - closed cup | [3] |

| pKa | 15.12 ± 0.10 (Predicted) | [3] |

| Vapor Pressure | 0.00777 mmHg at 25°C | [3] |

Safety and Toxicity

This compound is classified as an irritant and requires careful handling in a laboratory setting.[3][5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[5]

| Safety & Toxicity Data | Value | Reference(s) |

| Hazard Codes | Xi (Irritant) | [3][5] |

| Hazard Statements | H315, H319, H335 | [5] |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [5] |

| Safety Statements | S26, S36 | [5] |

| LD50 (Intravenous, mouse) | 58 mg/kg | [5] |

| WGK (Germany) | 3 | [3] |

| RTECS Number | TN2414500 | [3][5] |

Synthetic Applications and Experimental Protocols

This compound serves as a key starting material in the synthesis of a variety of biologically active molecules, particularly in the development of receptor antagonists and other pharmaceutical agents.[3][6] Its utility is prominently featured in several important organic reactions.

General Experimental Workflow

The use of this compound in a multi-step synthesis typically follows a logical progression of functional group transformations to build the final target molecule.

Caption: General workflow for synthesizing a target molecule from this compound.

Mitsunobu Reaction

The hydroxyl group of this compound can be converted to a variety of other functional groups, such as esters and ethers, via the Mitsunobu reaction.[1][7][8] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[1][9]

Representative Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq.) and a suitable nucleophile (e.g., a carboxylic acid, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) is added triphenylphosphine (PPh₃, 1.5 eq.).[7][8] The resulting mixture is stirred at room temperature for 5-10 minutes.

-

Addition of Azodicarboxylate: The reaction mixture is cooled to 0 °C in an ice bath.[1][7] Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is then added dropwise, ensuring the internal temperature remains below 10 °C.[10]

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.[7]

-

Work-up: The solvent is removed under reduced pressure. The residue is then taken up in diethyl ether, and the precipitated triphenylphosphine oxide and hydrazine byproducts are removed by filtration.[9] The filtrate is washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired product.[7]

Suzuki-Miyaura Coupling

While this compound itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, which can then participate in this powerful carbon-carbon bond-forming reaction. This is particularly useful for synthesizing biaryl structures commonly found in pharmaceuticals.

Representative Protocol (for a derivative of this compound):

-

Preparation of the Halide/Triflate: The hydroxyl group of this compound is first converted to a suitable leaving group, such as a bromide or triflate, using standard procedures (not detailed here).

-

Reaction Setup: In a Schlenk flask, the 1-piperidinepropyl halide/triflate (1.0 eq.), a boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.) are combined in a solvent system such as 1,4-dioxane and water.[11][12][13]

-

Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: The flask is sealed and heated to 80-110 °C with vigorous stirring until the starting halide is consumed, as monitored by TLC or GC-MS.[12][13]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[12] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the coupled product.[11]

Role in the Synthesis of Bioactive Molecules

This compound is a precursor for the synthesis of ligands targeting various receptors in the central nervous system.

Histamine H₃ Receptor Antagonists

The piperidine moiety is a common scaffold in the design of Histamine H₃ receptor antagonists, which are being investigated for the treatment of various neurological and psychiatric disorders.[14][15][16][17][18]

Histamine H₃ Receptor Signaling Pathway:

The Histamine H₃ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: Activation of the H3 receptor inhibits adenylyl cyclase via Gαi/o.

Serotonin-4 (5-HT₄) Receptor Antagonists

The piperidine structure is also a key pharmacophore in the development of Serotonin-4 (5-HT₄) receptor antagonists, which have potential therapeutic applications in gastrointestinal disorders.[19][20][21]

Serotonin-4 (5-HT₄) Receptor Signaling Pathway:

The 5-HT₄ receptor is a Gs-protein coupled receptor. Its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

Caption: Activation of the 5-HT4 receptor stimulates adenylyl cyclase via Gαs.

Conclusion

This compound (CAS 104-58-5) is a commercially available and versatile chemical building block with significant applications in medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an essential precursor for the synthesis of complex molecules, including potent and selective receptor antagonists. A thorough understanding of its properties and reactivity is crucial for its effective utilization in research and development.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:104-58-5 | Chemsrc [chemsrc.com]

- 6. This compound | 104-58-5 [chemicalbook.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. deepdyve.com [deepdyve.com]

- 18. mdpi.com [mdpi.com]

- 19. Novel antagonists of serotonin-4 receptors: Synthesis and biological evaluation of pyrrolothienopyrazines-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 20. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-Piperidinepropanol structure and functional groups

An In-Depth Technical Guide to 1-Piperidinepropanol: Structure, Properties, and Synthesis

Introduction

This compound, also known by synonyms such as 3-(Piperidin-1-yl)propan-1-ol and 1-(3-Hydroxypropyl)piperidine, is an organic compound with the chemical formula C8H17NO.[1][2][3] It is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[4][5] This bifunctional molecule, incorporating both a tertiary amine within a piperidine ring and a primary alcohol, serves as a versatile building block in organic synthesis. Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where it acts as a key intermediate.[4] This guide provides a comprehensive overview of its chemical structure, functional groups, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Functional Groups

The molecular structure of this compound consists of a saturated heterocyclic piperidine ring N-substituted with a propanol group. The IUPAC name for this compound is 3-(piperidin-1-yl)propan-1-ol.[2]

The two primary functional groups present in the molecule are:

-

Tertiary Amine: The nitrogen atom within the piperidine ring is bonded to three carbon atoms, classifying it as a tertiary amine. This group imparts basic properties to the molecule, allowing it to participate in reactions such as nucleophilic substitutions and condensations.[4]

-

Hydroxyl Group (-OH): The terminal hydroxyl group is a primary alcohol, which can undergo typical alcohol reactions like oxidation, esterification, and etherification.[3][6]

The presence of these two functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules, including various receptor antagonists and kinase inhibitors.[5][7]

Caption: Structure of this compound highlighting its key functional groups.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C8H17NO | [1][2][7] |

| Molecular Weight | 143.23 g/mol | [2][3][7] |

| CAS Number | 104-58-5 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Density | 0.944 g/mL at 25 °C | [3][6][7] |

| Boiling Point | 94-95 °C at 0.5 mmHg | [3][6][7] |

| Refractive Index | n20/D 1.4775 | [3][6][7] |

| Flash Point | 208 °F (97.8 °C) - closed cup | [6][7] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [7] |

| pKa | 15.12 ± 0.10 (Predicted) | [7] |

Synthesis and Experimental Protocol

This compound is synthesized via the reduction of a corresponding propionate ester. The following protocol details the synthesis from methyl 3-(piperidin-1-yl)propionate using lithium aluminum hydride (LiAlH₄) as the reducing agent.[7]

Materials and Equipment:

-

Methyl 3-(piperidin-1-yl)propionate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Purified water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Dry three-necked flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: Add 80 mL of anhydrous tetrahydrofuran to a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.[7]

-

Addition of Reducing Agent: Carefully add 3.5 g (93.4 mmol) of lithium aluminum hydride to the cooled THF in batches.[7]

-

Addition of Ester: Slowly add a solution of 8.0 g (46.7 mmol) of methyl 3-(piperidin-1-yl)propionate in THF dropwise to the LiAlH₄ suspension.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[7]

-

Quenching: Cool the reaction mixture back to 0 °C. Sequentially and carefully add 10 mL of purified water, 10 mL of 15% aqueous NaOH solution, and finally 30 mL of purified water to quench the excess LiAlH₄.[7]

-

Workup and Isolation: A white solid will precipitate. Remove the solid by filtration. Concentrate the filtrate using a rotary evaporator to yield the product, 3-(piperidin-1-yl)propanol, as a yellow oily liquid (4.0 g). The product can be used in subsequent steps without further purification.[7]

Caption: Workflow for the synthesis of this compound via ester reduction.

Applications in Research and Development

This compound is a reactant in several important organic reactions and in the synthesis of biologically active molecules.[5][7]

-

Drug Synthesis: It is a precursor for synthesizing a range of pharmaceutical agents, including:

-

Named Reactions: It is utilized as a reactant in Suzuki-coupling and the Mitsunobu reaction.[5][7]

-

Nucleic Acid Delivery: It is used in the preparation of ionizable amine lipids, which are components of lipid nanoparticle (LNP) systems for the delivery of nucleic acids in gene therapy applications.[7][8]

The relationship between its structure and its role as a synthetic building block is illustrated below.

Caption: Relationship between functional groups of this compound and its applications.

References

- 1. piperidine-1-propanol [webbook.nist.gov]

- 2. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-哌啶丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound 97 104-58-5 [sigmaaldrich.com]

- 7. This compound | 104-58-5 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Synthesis of 1-Piperidinepropanol from Piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Piperidinepropanol, a valuable building block in the pharmaceutical industry. The primary focus of this document is the direct N-alkylation of piperidine with 3-chloro-1-propanol. This guide offers a detailed experimental protocol, a summary of quantitative data, and spectroscopic analysis of the final product. The information is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge for the efficient and high-yield preparation of this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in many biologically active molecules, and the propanol side chain offers a convenient handle for further derivatization. This guide details a robust and efficient synthesis of this compound via the nucleophilic substitution of 3-chloro-1-propanol with piperidine.

Reaction Scheme and Mechanism

The synthesis of this compound from piperidine proceeds via a direct N-alkylation reaction. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloro-1-propanol that is bonded to the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methods.

3.1. Materials and Equipment

-

Piperidine (1.33 mol)

-

3-Chloro-1-propanol (1.40 mol)

-

Potassium carbonate (K₂CO₃), anhydrous (1.60 mol)

-

Acetonitrile (2000 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and filtration

-

Rotary evaporator

3.2. Procedure

-

To a 2000 mL round-bottom flask, add piperidine (113.5 g, 1.33 mol), 3-chloro-1-propanol (132.6 g, 1.40 mol), and anhydrous potassium carbonate (220.7 g, 1.60 mol).

-

Add 2000 mL of acetonitrile to the flask.

-

Heat the reaction mixture to reflux at 85°C with constant stirring for 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride salts.

-

Dry the filtrate with anhydrous potassium carbonate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a light yellow oil.

3.3. Purification

The crude product obtained is often of high purity and can be used directly for subsequent reactions. If further purification is required, vacuum distillation is the recommended method.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Piperidine | 1.33 mol | [1] |

| 3-Chloro-1-propanol | 1.40 mol | [1] |

| Potassium Carbonate | 1.60 mol | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | 85 °C (Reflux) | [1] |

| Reaction Time | 10 hours | [1] |

| Yield | 98.1% | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| Appearance | Light yellow oil | [1] |

| Boiling Point | 94-95 °C at 0.5 mmHg | [2] |

| Density | 0.944 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4775 | [2] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400MHz, DMSO-d₆) | δ: 1.35–1.58 (8H, m), 2.27–2.31 (6H, m), 3.44 (2H, t), 4.54 (1H, s) | [1] |

| ¹³C NMR | Predicted shifts may vary based on solvent and instrumentation. | |

| Mass Spectrometry (MS) | m/z: 144 [M+H]⁺ | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and C-N stretching are expected. |

Workflow and Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Piperidine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Chloro-1-propanol is harmful if swallowed or in contact with skin. Use with caution and appropriate PPE.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Potassium carbonate can cause eye and skin irritation.

Conclusion

The synthesis of this compound from piperidine and 3-chloro-1-propanol is a highly efficient and straightforward method, providing the desired product in excellent yield. The detailed protocol and comprehensive data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the reliable production of this important chemical intermediate.

References

The Pivotal Role of 1-Piperidinepropanol in Modern Drug Discovery: A Technical Guide to its Derivatives' Mechanisms of Action

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of various classes of drugs synthesized from the versatile building block, 1-piperidinepropanol. This whitepaper is intended for researchers, scientists, and drug development professionals, providing in-depth information on signaling pathways, quantitative data, and detailed experimental protocols.

This compound, a simple heterocyclic alcohol, has emerged as a crucial scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of pharmacologically active compounds. While this compound itself does not exhibit a significant direct mechanism of action in biological systems, its true value lies in the potent and selective therapeutic agents derived from it. This guide explores the core mechanisms of action for four major classes of these derivatives: G9a inhibitors, histamine H3 receptor antagonists, serotonin 5-HT4 receptor antagonists, and Checkpoint Kinase 2 (Chk2) inhibitors.

G9a Inhibitors: Epigenetic Regulation in Oncology

The histone methyltransferase G9a (euchromatic histone-lysine N-methyltransferase 2) plays a critical role in transcriptional repression by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). Overexpression of G9a is implicated in various cancers, making it a promising therapeutic target.

Mechanism of Action & Signaling Pathway

G9a-mediated H3K9 methylation leads to the recruitment of other repressive proteins and the compaction of chromatin, resulting in the silencing of tumor suppressor genes. Inhibition of G9a can reverse this silencing, leading to the re-expression of these genes and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.

Figure 1: G9a-mediated gene silencing and its inhibition.

Quantitative Data for G9a Inhibitors

| Compound | Target(s) | IC50 | Ki | Reference(s) |

| BIX-01294 | G9a, GLP | 1.7 µM (G9a), 0.9 µM (GLP) | - | [1] |

| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | - | [2][3][4][5][6] |

Experimental Protocols

In Vitro G9a Inhibition Assay (SAHH-Coupled Assay)

This assay measures the activity of G9a by detecting the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.

-

Reagent Preparation : Prepare assay buffer (e.g., 25 mM Potassium Phosphate pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100), S-adenosyl-L-methionine (SAM), histone H3 peptide substrate, recombinant G9a enzyme, S-adenosyl-L-homocysteine hydrolase (SAHH), and a thiol-sensitive fluorescent probe (e.g., ThioGlo).

-

Reaction Setup : In a 384-well plate, add the G9a enzyme, the test inhibitor (at various concentrations), and the peptide substrate.

-

Initiation : Start the reaction by adding SAM.

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection : Add SAHH and the fluorescent probe. SAHH converts SAH to homocysteine, which reacts with the probe to generate a fluorescent signal.

-

Data Analysis : Measure the fluorescence intensity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

Histamine H3 Receptor Antagonists: Modulating Neurotransmission

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine. Antagonism of the H3 receptor leads to increased neurotransmitter release, which has therapeutic potential for cognitive and sleep-wake disorders.

Mechanism of Action & Signaling Pathway

H3 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists block this inhibitory effect, thereby increasing neuronal signaling.

Figure 2: Histamine H3 receptor signaling and antagonism.

Quantitative Data for Histamine H3 Receptor Antagonists

| Compound Class | Representative Compound | Target | Ki (nM) | Reference(s) |

| N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas | Compound 19 (N-[4-(4-chlorophenyl)butyl]-S-[3-(piperidin-1-yl)propyl]isothiourea) | Human H3R | Not specified (potent) | [7][8] |

| Piperidine-based dual H3/σ1 ligands | Compound 12 | Human H3R | 2.6 | [9] |

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.

-

Membrane Preparation : Prepare cell membranes from a cell line expressing the human H3 receptor (e.g., HEK-293 cells).

-

Assay Setup : In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]Nα-methylhistamine), and the test compound at various concentrations.

-

Incubation : Incubate the plate to allow binding to reach equilibrium.

-

Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing : Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis : The Ki value is calculated from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Serotonin 5-HT4 Receptor Antagonists: Gastrointestinal and Cognitive Applications

The serotonin 5-HT4 receptor is a Gs-protein-coupled receptor widely distributed in the gastrointestinal tract, bladder, and central nervous system. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in cAMP. 5-HT4 receptor antagonists have therapeutic potential in conditions where receptor overactivation is problematic, such as certain arrhythmias and gastrointestinal disorders.

Mechanism of Action & Signaling Pathway

5-HT4 receptor antagonists competitively block the binding of serotonin to the receptor, thereby preventing the Gs-protein-mediated activation of adenylyl cyclase and the subsequent rise in intracellular cAMP.

Figure 3: Serotonin 5-HT4 receptor signaling and antagonism.

Quantitative Data for 5-HT4 Receptor Antagonists

| Compound | Chemical Class | Ki (nM) | pA2 | Reference(s) |

| DAU 6285 | Benzimidazolone | 220 (vs 5-HT) | - | [10] |

| Novel Benzimidazole Derivatives | Benzimidazole | 0.11 - 0.54 | 7.6 - 8.2 | [11] |

Experimental Protocols

cAMP Assay for 5-HT4 Receptor Antagonism

This functional assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.

-

Cell Culture : Culture a cell line stably expressing the human 5-HT4 receptor.

-

Assay Setup : Seed the cells in a multi-well plate. Pre-incubate the cells with various concentrations of the test antagonist.

-

Agonist Stimulation : Add a known 5-HT4 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

-

Cell Lysis and cAMP Measurement : After a short incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

-

Data Analysis : The pA2 value, a measure of antagonist potency, can be determined from the concentration-response curves.

Checkpoint Kinase 2 (Chk2) Inhibitors: A Strategy in Cancer Therapy

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Upon DNA damage, Chk2 is activated and phosphorylates downstream targets to induce cell cycle arrest, DNA repair, or apoptosis. Inhibiting Chk2 can sensitize cancer cells to DNA-damaging therapies.

Mechanism of Action & Signaling Pathway

Chk2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of Chk2 and preventing its phosphorylation of downstream substrates. This abrogates the DNA damage checkpoint, leading to mitotic catastrophe and cell death in cancer cells undergoing DNA replication stress.

Figure 4: Chk2 signaling pathway in the DNA damage response.

Quantitative Data for Chk2 Inhibitors

| Compound Class | IC50 | Reference(s) |

| Pyrimidine-benzimidazole conjugates | 5.56 nM - 46.20 nM | [12][13] |

Experimental Protocols

In Vitro Chk2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of Chk2.

-

Reagent Preparation : Prepare kinase buffer, recombinant Chk2 enzyme, a specific peptide substrate for Chk2, and ATP (often radiolabeled with ³²P or ³³P).

-

Reaction Setup : In a microtiter plate, combine the Chk2 enzyme, the test inhibitor at various concentrations, and the peptide substrate.

-

Initiation : Start the kinase reaction by adding ATP.

-

Incubation : Incubate the plate at 30°C for a specified time.

-

Termination and Detection : Stop the reaction and quantify the amount of phosphorylated substrate. If a radiolabeled ATP is used, this can be done by capturing the peptide on a phosphocellulose membrane and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UNC0638 | Influenza Virus | Histone Methyltransferase | TargetMol [targetmol.com]

- 7. Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: high affinity and human/rat species-selective histamine H(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: high affinity and human/rat species-selective histamine H(3) receptor antagonists. | Sigma-Aldrich [sigmaaldrich.com]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Part III: Novel checkpoint kinase 2 (Chk2) inhibitors; design, synthesis and biological evaluation of pyrimidine-benzimidazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-Piperidinepropanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Piperidinepropanol

This compound, with the CAS number 104-58-5, is an organic compound featuring a piperidine ring linked to a propanol group.[1] This structure, possessing both a tertiary amine and a primary alcohol functional group, dictates its physicochemical properties and, consequently, its solubility characteristics. It is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] The presence of both a hydrogen bond acceptor (the nitrogen atom) and a hydrogen bond donor (the hydroxyl group) suggests a complex interaction with various solvents.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, containing both a polar hydroxyl group and a moderately polar piperidine ring with a short alkyl chain, suggests a broad solubility range.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The hydroxyl group of this compound can engage in hydrogen bonding with the solvent's hydroxyl groups, and the tertiary amine can also act as a hydrogen bond acceptor. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected between the polar functional groups of this compound and these solvents. |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low to Moderate | The non-polar alkyl chain of the piperidine ring and the propanol backbone will have some affinity for non-polar solvents, but the polar groups will limit miscibility. |

| Aromatic | Toluene, Benzene, Xylene | Moderate to High | The aliphatic piperidine ring and propanol chain are expected to have good compatibility with aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents can interact with the polar parts of the this compound molecule through dipole-dipole interactions. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This technique involves equilibrating an excess of the solute with a solvent at a constant temperature and then measuring the concentration of the dissolved solute.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vials with solvent-resistant caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of a visible excess of the liquid solute is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 4 hours to allow for the separation of the undissolved this compound.

-

For a more complete separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining micro-droplets of the undissolved solute.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of this compound in the solvent based on the measured concentration of the diluted aliquot and the dilution factor. Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

1-Piperidinepropanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1-Piperidinepropanol (CAS No. 104-58-5). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All personnel handling this chemical must be adequately trained and familiar with the contents of this guide.

Hazard Identification and Classification

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It may be harmful if swallowed or in contact with skin.[3]

GHS Hazard Statements:

Some sources also indicate the potential for more severe hazards, including:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H314: Causes severe skin burns and eye damage.[3]

-

H332: Harmful if inhaled.[3]

Signal Word: Warning[1][2] or Danger[3]

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 104-58-5[3] |

| Molecular Formula | C₈H₁₇NO[3][4] |

| Molecular Weight | 143.23 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2][5] |

| Boiling Point | 94-95 °C at 0.5 mmHg[2] |

| Density | 0.944 g/mL at 25 °C[2] |

| Flash Point | 97.8 °C (208.0 °F) - closed cup[1] |

| Solubility | Soluble in water and organic solvents.[5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][12]

-

Ground and bond containers when transferring material.[6][7][8]

-

Do not eat, drink, or smoke when using this product.[6][7][8]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[6]

-

Store in a cool place.

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents.[11]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[11] A chemical fume hood is recommended for most operations.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[7][11]

-

Respiratory Protection: If ventilation is inadequate or for operations with a high potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[11] A dust mask type N95 (US) may be suitable in some situations.[1]

First Aid Measures

In the event of exposure, immediate medical attention is necessary. The following first aid procedures should be followed.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Get medical aid immediately.[9][10][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][13] Get medical aid immediately.[13]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[13] Never give anything by mouth to an unconscious person. Get medical aid immediately.[9][10][13]

Caption: First Aid Procedures for this compound Exposure.

Fire-Fighting Measures

Extinguishing Media:

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9][13]

-

Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.[7][9]

Specific Hazards:

-

Combustible liquid.[9]

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[7][13]

-

Thermal decomposition may produce toxic fumes of nitrogen oxides and carbon monoxide.[7][11]

Fire-Fighting Procedures:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

-

Evacuate personnel to a safe area.

Accidental Release Measures

In the case of a spill or accidental release, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Ensure adequate ventilation.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Containment and Cleaning Up:

-

Absorb the spill with an inert material (e.g., sand, diatomaceous earth, acid binders, universal binders).[9][10][14]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[9][10][14]

-

Clean the affected area thoroughly.

Caption: Workflow for Handling an Accidental Release.

Toxicological Information

Limited quantitative toxicological data is available for this compound.

| Test | Route | Species | Value |

| LD50 | Intravenous | Mouse | 58 mg/kg[4] |

Note on Experimental Protocols: The toxicological data presented, such as the LD50 value, is determined through standardized experimental protocols. While the specific details of the cited study are not available, acute toxicity studies like the LD50 test generally involve the administration of varying doses of the substance to a group of laboratory animals. The dose that is lethal to 50% of the test population is then determined. These studies are conducted under controlled laboratory conditions, following established guidelines from regulatory bodies to ensure data reliability and animal welfare.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide for the safe handling of this compound by trained professionals. The information is based on currently available data and is believed to be accurate. However, no warranty, expressed or implied, is made. The user is responsible for determining the suitability of this information for their particular purpose and for complying with all applicable laws and regulations.

References

- 1. This compound 97 104-58-5 [sigmaaldrich.com]

- 2. This compound | 104-58-5 [chemicalbook.com]

- 3. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:104-58-5 | Chemsrc [chemsrc.com]

- 5. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectral Analysis of 1-Piperidinepropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Piperidinepropanol (CAS No. 104-58-5), a versatile building block in the synthesis of various pharmaceutical compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Introduction

This compound is a heterocyclic compound incorporating a piperidine ring and a propanol side chain. Its molecular formula is C₈H₁₇NO, and it has a molecular weight of 143.23 g/mol .[1][2] Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide presents a summary of its key spectral characteristics.

Data Presentation

Due to the limited availability of publicly accessible, comprehensive tabulated spectral data, this section provides an interpretation of expected and observed spectral features based on the compound's structure and available spectral images.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Broad singlet | 1H | |

| -CH₂- (adjacent to OH) | ~3.6 | Triplet | 2H |

| -CH₂- (adjacent to N on propanol chain) | ~2.4 | Triplet | 2H |

| -CH₂- (adjacent to N in piperidine ring, equatorial) | ~2.5 | Multiplet | 2H |

| -CH₂- (adjacent to N in piperidine ring, axial) | ~2.3 | Multiplet | 2H |

| -CH₂- (beta to N in piperidine ring) | ~1.6 | Multiplet | 4H |

| -CH₂- (gamma to N in piperidine ring) | ~1.4 | Multiplet | 2H |

| -CH₂- (beta to OH on propanol chain) | ~1.7 | Multiplet | 2H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| -CH₂- (adjacent to OH) | ~60 |

| -CH₂- (adjacent to N on propanol chain) | ~58 |

| -CH₂- (adjacent to N in piperidine ring) | ~55 |

| -CH₂- (beta to N in piperidine ring) | ~26 |

| -CH₂- (gamma to N in piperidine ring) | ~24 |

| -CH₂- (beta to OH on propanol chain) | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| 2930-2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-N stretch (amine) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity | Possible Fragment Ion |

| 143 | Moderate | [C₈H₁₇NO]⁺ (Molecular Ion) |

| 126 | Moderate | [M - OH]⁺ |

| 98 | High | [C₆H₁₂N]⁺ (Piperidinemethyl cation) |

| 84 | High | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. For ¹H NMR, integrate the signals. Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed.[1] Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the clean salt plates before running the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

-

Inlet System: Direct infusion or via a gas chromatography (GC) column.

-

Source Temperature: 200-250 °C.

-

-

Data Processing: The mass spectrum will be generated by the instrument's software, showing the relative abundance of ions at different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

The Pharmacological Potential of 1-Piperidinepropanol Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The 1-piperidinepropanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its inherent physicochemical properties, coupled with the potential for straightforward synthetic modification, have led to the discovery of numerous derivatives with significant pharmacological activities. This technical guide provides a comprehensive overview of the current landscape of this compound derivatives, with a focus on their potential applications in oncology, virology, neurodegenerative diseases, and infectious diseases. We present a detailed analysis of their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction

The piperidine moiety is a fundamental heterocyclic scaffold found in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered ring structure containing a nitrogen atom imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3][4] The incorporation of a propanol side chain at the 1-position of the piperidine ring gives rise to this compound and its derivatives, a class of compounds that has demonstrated a broad spectrum of biological activities.[5][6] These derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, analgesic, and neuroprotective agents.[6][7][8][9][10] This guide will delve into the technical details of these applications, providing the necessary information for researchers to advance the development of this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common and efficient approach involves the reaction of piperidine with a suitable three-carbon electrophile, followed by further modifications to introduce diverse functionalities.

General Synthetic Protocol: N-Alkylation of Piperidine

A fundamental method for the synthesis of the this compound backbone is the N-alkylation of piperidine with a 3-halopropanol or a related electrophile.

Experimental Protocol:

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

-

Addition of Electrophile: Add 3-chloro-1-propanol (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the desired this compound.

Further derivatization of the hydroxyl group or modifications to the piperidine ring can be carried out to generate a library of analogues.

Potential Applications and Biological Activities

Anticancer Activity

Several this compound derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[8][9] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.[6]

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| DTPEP | MCF-7 (Breast) | Not specified | [7] |

| DTPEP | MDA-MB-231 (Breast) | Not specified | [7] |

| Piperine Derivative H7 | Hela (Cervical) | 11.86 ± 0.32 | [8] |

| Piperine Derivative H7 | MDA-MB-231 (Breast) | 10.50 ± 3.74 | [8] |

| Piperidine Derivative 17a | PC3 (Prostate) | 0.81 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[12][13][14][15]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Signaling Pathways in Cancer Modulated by Piperidine Derivatives

Several key signaling pathways are implicated in the anticancer effects of piperidine derivatives. These include the PI3K/Akt/mTOR, STAT3, and Keap1-Nrf2-ARE pathways.[2][6][16][17]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Caption: STAT3 signaling pathway and its inhibition by this compound derivatives.

Antiviral Activity

Derivatives of this compound have shown promise as antiviral agents, particularly against influenza viruses.[18][19][20][21] These compounds can interfere with various stages of the viral replication cycle.

Quantitative Data Summary: Antiviral Activity

| Compound ID | Virus Strain | Cell Line | EC50 (µM) | Reference |

| 11e | Influenza A/Udorn/72 (H3N2) | MDCK | 0.05 | [18] |

| FZJ05 | Influenza A/PR/8/34 (H1N1) | MDCK | Lower than Ribavirin | [20] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[9]

-

Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

-

Virus Infection: Infect the cell monolayer with a specific strain of influenza virus (e.g., A/H1N1) at a multiplicity of infection (MOI) that will produce a countable number of plaques.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with an agar medium containing various concentrations of the this compound derivative.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Neuroprotective Effects

This compound derivatives have emerged as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[16][22][23][24] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways.

Experimental Protocol: Neurite Outgrowth Assay

This assay is used to assess the potential of compounds to promote the growth of neurites, a crucial process for neuronal development and regeneration.[25][26][27]

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) on a substrate that promotes adhesion (e.g., poly-L-lysine or laminin).

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control.

-

Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

-

Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker such as β-III tubulin to visualize the neurites. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software.

Signaling Pathway in Neuroprotection

The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant response and a target for neuroprotective piperidine derivatives.[3][23][24][28][29]

Caption: The Keap1-Nrf2-ARE pathway and its modulation by this compound derivatives.

Antimicrobial Activity

The piperidine scaffold is present in many antimicrobial agents, and derivatives of this compound have demonstrated activity against a range of bacterial and fungal pathogens.[2][3][12][30]

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| pta1 | Candida auris | 0.24 - 0.97 | [13] |

| pta2 | Candida auris | 0.24 - 0.97 | [13] |

| pta3 | Candida auris | 0.24 - 0.97 | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Analgesic Activity

Certain this compound derivatives have shown significant analgesic properties, suggesting their potential in pain management.[7][10][31][32]

Experimental Protocol: In Vivo Tail-Flick Test for Analgesia

This is a common method to assess the central analgesic activity of a compound in rodents.[32][33]

-

Animal Acclimatization: Acclimatize mice or rats to the testing environment and the tail-flick apparatus.

-

Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer the this compound derivative via an appropriate route (e.g., intraperitoneal or oral). Include a vehicle control group and a positive control group (e.g., morphine).

-

Post-treatment Measurements: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. A significant increase in tail-flick latency compared to the control group indicates analgesic activity.

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial screening to lead optimization.

Caption: A generalized workflow for the high-throughput screening and lead optimization of this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives discussed in this guide demonstrate a remarkable breadth of pharmacological activities, with promising potential in oncology, virology, neuroprotection, and antimicrobial therapy. The provided quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows are intended to empower researchers to further explore and exploit the therapeutic potential of this versatile class of compounds. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action to pave the way for their clinical development.

References

- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. atcc.org [atcc.org]

- 16. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. aacrjournals.org [aacrjournals.org]

- 31. longdom.org [longdom.org]

- 32. phcogres.com [phcogres.com]

- 33. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Biological Profile of 1-Piperidinepropanol and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds.[1] Among these, 1-Piperidinepropanol and its structural analogues have emerged as a versatile class of molecules exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their local anesthetic, analgesic, antihistaminic, and cardiovascular effects. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts in this area.

Local Anesthetic Activity

Derivatives of this compound have been extensively investigated for their local anesthetic properties.[2] The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve membranes, which prevents the generation and conduction of nerve impulses.[3][4]

Quantitative Data: Local Anesthetic Potency

The potency of local anesthetics is often quantified by their half-maximal inhibitory concentration (IC50) for sodium channel blockade. The following table summarizes the available data for selected this compound analogues.

| Compound/Analogue | Modification | Potency (IC50) | Reference Compound | Reference IC50 | Notes |

| Mepivacaine Stereoisomers | Piperidine derivative | Not specified | - | - | Reversibly inhibited TTX-resistant Na+ currents in a concentration and use-dependent manner.[5] |

| Ropivacaine Stereoisomers | Piperidine derivative | Not specified | - | - | Reversibly inhibited TTX-resistant Na+ currents in a concentration and use-dependent manner.[5] |

| Bupivacaine Stereoisomers | Piperidine derivative | Not specified | - | - | Reversibly inhibited TTX-resistant Na+ currents in a concentration and use-dependent manner.[5] |

| Lidocaine | Amide local anesthetic | 260 µM | - | - | For block of NaChBac sodium channels.[6] |